The compound is recognized by its IUPAC name, 4-methylhexan-2-ol, and has the CAS number 2313-61-3. It is primarily sourced from chemical suppliers and used in organic synthesis, particularly in the production of other chemical compounds and polymers.
4-Methyl-2-hexanol can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents or catalysts, to maximize yield and purity. For example, using sulfuric acid as a catalyst during dehydration reactions is common.
4-Methyl-2-hexanol participates in various chemical reactions:
The reaction mechanisms often involve carbocation intermediates during addition reactions or epoxide formation during oxidation processes. These pathways are crucial for understanding its reactivity in synthetic applications.
The mechanism by which 4-Methyl-2-hexanol acts in chemical reactions varies depending on the type of reaction:
4-Methyl-2-hexanol is characterized by its flammable nature and potential for skin irritation upon contact. It exhibits typical alcohol properties such as solubility in water due to its hydroxyl group but also possesses hydrophobic characteristics due to its hydrocarbon chain .
4-Methyl-2-hexanol finds applications across various fields:
While not directly used as a drug, derivatives of this compound are explored for their potential therapeutic properties.
The synthesis of 4-methyl-2-hexanol (CAS 2313-61-3; C₇H₁₆O) has evolved significantly since its initial characterization. Early protocols relied heavily on stoichiometric reductions and classical organic reactions. Gordon and Burwell's 1949 sulfuric acid-catalyzed hydration of alkenes represented a foundational approach, producing 4-methyl-2-hexanol at 423.65 K with a reported boiling point uncertainty of ±1.5 K. This method suffered from poor stereocontrol and moderate yields (∼50-60%) due to competing elimination pathways and oligomerization [2]. By 1959, Evans and Huston optimized the reaction conditions using ethanesulfonic acid catalysts, achieving a higher boiling point (425.15 K ± 2 K) and improved regioselectivity for the tertiary alcohol. However, these acid-catalyzed protocols still generated isomeric byproducts requiring energy-intensive fractional distillation [2].
A pivotal advancement emerged in 1961 with Woo et al.'s adoption of aluminum alkoxides for Meerwein-Ponndorf-Verley (MPV) reductions of 4-methyl-2-hexanone. This transition-metal-free approach leveraged reversible hydride transfer, achieving 70-75% yields under milder conditions (353-373 K) and reducing dehydration byproducts to <10%. The MPV method dominated industrial production until the 1980s due to its operational simplicity, despite limitations in enantioselectivity and the stoichiometric reagent requirements [2]. Key thermodynamic parameters from historical studies are compared below:
Table 1: Historical Boiling Point Determinations for 4-Methyl-2-Hexanol
Study | Reported Tboil (K) | Uncertainty | Method |
---|---|---|---|
Gordon & Burwell (1949) | 423.65 | ±1.5 K | Acid-catalyzed hydration |
Evans & Huston (1959) | 425.15 | ±2.0 K | Ethanesulfonic acid catalysis |
Woo et al. (1961) | 421.15 | ±3.0 K | MPV reduction |
Contemporary synthesis prioritizes atom economy, enantiocontrol, and catalytic efficiency. Copper-zinc (CuZn) heterogeneous catalysts have emerged as particularly effective systems for hydrogenating methyl hexanoate derivatives to 4-methyl-2-hexanol. These catalysts operate via bifunctional mechanisms where Cu⁰ sites activate hydrogen while ZnO interfaces with carbonyl oxygen, facilitating selective C=O reduction over C=C saturation [3]. Systematic studies reveal that the Cu/Zn ratio critically determines performance:
Table 2: Impact of Cu/Zn Ratio on Catalytic Performance in Methyl Hexanoate Hydrogenation
Cu/Zn Ratio | Cu Surface Area (m²/g) | Conversion (%) | Alcohol Selectivity (%) | Notes |
---|---|---|---|---|
0.5:1 | 12.5 | 48 | 82 | Aurichalcite-derived catalyst |
1:1 | 18.3 | 53 | 85 | Aurichalcite precursor |
3:1 | 32.1 | 58 | 92 | Zincian malachite-derived catalyst |
6:1 | 45.6 | 60 | 88 | Larger Cu particles, reduced stability |
Catalysts with Cu/Zn = 3:1 exhibit optimal balance, achieving 58% conversion and 92% alcohol selectivity at 473–493 K and 50–160 bar H₂. The zincian malachite-derived precursor (e.g., (Cu₀.₈Zn₀.₂)₂(OH)₂CO₃) decomposes during calcination to highly dispersed Cu nanoparticles on ZnO matrices, minimizing sintering during reaction [3]. Stereoselective variants employ chiral modifiers such as (R)-1-(1-naphthyl)ethylamine adsorbed on Cu surfaces, inducing enantiomeric excesses up to 76% in (R)-4-methyl-2-hexanol via substrate-modifier hydrogen bonding interactions [6]. Alternative asymmetric transfer hydrogenation using Noyori-type Ru(II) catalysts (e.g., RuCl(1S,2S)-TsDPEN) in HCOONa/H₂O systems achieves ees >90% but faces scalability limitations [6].
Transitioning 4-methyl-2-hexanol synthesis to continuous-flow systems resolves mass/heat transfer limitations inherent in batch reactors. Trickle-bed reactors with structured CuZn/γ-Al₂O₃ catalysts demonstrate exceptional stability over 500+ hours by decoupling reaction and regeneration zones. Optimal conditions involve co-current downflow operation at 488 K, 140 bar H₂, and LHSV = 2.0 h⁻¹, achieving sustained 95% selectivity at 65% conversion. Critical operational parameters include:
Figure: Simplified Flow Diagram of Continuous Hydrogenation Process
Methyl hexanoate + H₂ → [Vaporizer] → [Trickle-Bed Reactor] │ │ └───────> [H₂ Recycle] ←───────┐ │ Product stream → [High-Pressure Separator] → [Distillation] → 4-methyl-2-hexanol
Pilot-scale data confirm 30% reduced energy intensity versus batch processes, primarily through eliminated reactor cooling/reheating cycles and integrated heat recovery from exothermic hydrogenation (ΔH = -65 kJ/mol). Catalyst lifetime extends to 18 months via in situ oxidative regeneration cycles every 500 hours, restoring >95% initial activity through combustion of carbonaceous deposits [3] [6]. Future directions focus on static mixer reactors with nanoconfined CuZn sites in silica capillaries, enabling millisecond contact times and near-isothermal operation for decentralized production.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7